1h-Pyrazolo[3,4-d]thiazole
Description
Structural Characterization and Molecular Properties of 1H-Pyrazolo[3,4-d]thiazole
Crystallographic Analysis and Bonding Patterns
X-ray crystallography has been instrumental in resolving the molecular geometry of this compound derivatives. A study on 4,6-dimethyl-6H-pyrazolo[3,4-c]isothiazole-3-carbonitrile revealed a planar bicyclic framework with bond lengths consistent with aromatic delocalization. The C4–C5 bond length in this analog was measured at 1.476(2) Å, intermediate between single and double bonds, suggesting partial conjugation across the fused ring system. Similarly, analysis of 4-chloro-5H-1,2,3-dithiazolium chloride derivatives showed C5–S bond lengths of 1.639–1.657 Å, characteristic of thione groups with partial double-bond character.
The angular distortion at the fusion site between the pyrazole and thiazole rings is notable. In polymorphic forms of related compounds, bond angles around the sulfur-bearing carbon deviate from ideal sp² hybridization, with measurements such as 108.7° for C4–C5–S1 and 124.3° for S1–C5–X (X = S or O). These distortions arise from ring strain and electronic effects imposed by the fused heterocyclic system.
Comparative crystallographic data for select derivatives are summarized below:
| Compound | C5–X Bond Length (Å) | C4–C5 Bond Length (Å) | C5–S1–S2 Angle (°) |
|---|---|---|---|
| Dithiazolone | 1.208 (O) | 1.476 | 108.7 |
| Dithiazolethione | 1.639 (S) | 1.470 | 108.7 |
| Pyrazoloisothiazole | - | 1.476 | - |
These structural features confirm the aromatic nature of the fused system while highlighting localized bonding perturbations at heteroatom positions.
Spectroscopic Identification Techniques
Infrared Spectroscopy
The vibrational signature of this compound derivatives is dominated by stretches associated with the thiazole ring. The C=S vibration in thione analogs appears as a strong absorption band near 1120–1150 cm⁻¹, while the C≡N stretch in cyano-substituted derivatives resonates at 2220–2240 cm⁻¹. Ring deformation modes between 1450–1600 cm⁻¹ provide additional evidence of aromatic conjugation.
Nuclear Magnetic Resonance Spectroscopy
¹H NMR spectra exhibit characteristic downfield shifts for protons adjacent to electronegative atoms. In 3-methyl-5-(methylthio)-1H-pyrazolo[3,4-d]thiazole, the methylthio group protons resonate at δ 2.65 ppm as a singlet, while aromatic protons deshielded by the thiazole sulfur appear as doublets near δ 8.2–8.5 ppm. ¹³C NMR spectra show distinct signals for the thiazole C2 (δ 155–160 ppm) and pyrazole C3 (δ 145–150 ppm) carbons, with cyano carbons appearing at δ 115–120 ppm.
Mass Spectrometry
Electron ionization mass spectra of 1H-pyrazolo[3,4-d]thiazoles typically show molecular ion peaks with isotopic patterns consistent with sulfur content. Fragmentation pathways involve sequential loss of substituents (e.g., –CN, –SCH₃) followed by ring-opening processes. High-resolution mass spectrometry of 4,6-dimethyl-6H-pyrazolo[3,4-c]isothiazole-3-carbonitrile confirmed the molecular formula C₇H₆N₄S with a mass accuracy of <2 ppm.
Computational Chemistry Insights into Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal polarized π-electron distribution across the fused ring system. The HOMO is localized on the thiazole sulfur and adjacent carbons, while the LUMO occupies the pyrazole ring, creating a charge-transfer axis along the molecular plane.
Bond order analysis using natural bond orbital (NBO) methods shows partial double-bond character in the C5–S1 bond (1.15) and single-bond character in S1–S2 (1.08), consistent with crystallographic data. Comparative computational studies demonstrate excellent agreement between experimental and calculated bond lengths, with deviations <2% for critical bonds:
| Bond | Experimental (Å) | B3LYP (Å) | Deviation (%) |
|---|---|---|---|
| C5–S1 | 1.774 | 1.812 | 2.1 |
| S1–S2 | 2.053 | 2.083 | 1.5 |
| N3–C4 | 1.269 | 1.276 | 0.6 |
Time-dependent DFT predicts strong electronic transitions in the 250–300 nm range, corresponding to π→π* excitations within the conjugated system. These computational insights complement experimental data, providing a three-dimensional understanding of the molecule's electronic landscape.
Properties
Molecular Formula |
C4H3N3S |
|---|---|
Molecular Weight |
125.15 g/mol |
IUPAC Name |
1H-pyrazolo[3,4-d][1,3]thiazole |
InChI |
InChI=1S/C4H3N3S/c1-3-4(7-6-1)5-2-8-3/h1-2H,(H,6,7) |
InChI Key |
LLKAAPMRHULVSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2=C1SC=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-d]thiazole can be achieved through various synthetic routes. One common method involves the annulation of the pyrazole ring to the thiazole ring. This can be done by reacting pyrazole derivatives with thioamides or thioesters under specific conditions. For instance, the reaction of 3,5-dimethylpyrazole with thiourea in the presence of a base such as sodium ethoxide can yield this compound .
Industrial production methods often involve multi-step processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product. For example, the use of microwave-assisted synthesis has been reported to enhance the efficiency of the reaction, reducing the reaction time and increasing the yield .
Chemical Reactions Analysis
1H-Pyrazolo[3,4-d]thiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyrazole or thiazole rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce dihydro derivatives .
Scientific Research Applications
Synthesis of 1H-Pyrazolo[3,4-d]thiazole
The synthesis of this compound typically involves multi-step reactions. A common method includes the condensation of thiazolidinones with hydrazine derivatives. For example, a two-step synthesis can be achieved using Lawesson’s reagent followed by treatment with hydrazine to produce substituted dihydro-1H-pyrazolo[3,4-d]thiazoles from 4-thiazolidinones .
Key Synthesis Steps
- Formation of Thiazolidinones : Thiazolidinones are synthesized from thiosemicarbazones and chloroacetic acid.
- Reaction with Lawesson's Reagent : This step generates thiazolidine-thiones.
- Condensation with Hydrazines : The final step involves the reaction with hydrazines to form the desired pyrazolo[3,4-d]thiazole structure.
Anticancer Activity
This compound derivatives have shown significant anticancer activity against various cancer cell lines. Studies indicate that these compounds can induce apoptosis and inhibit key cancer-related enzymes such as epidermal growth factor receptors and B-RAF kinase. For instance, one study reported that certain derivatives exhibited IC50 values as low as 6.9 µg/mL against HepG-2 liver cancer cells .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HepG-2 | 6.9 |
| Compound B | HCT-116 | 13.6 |
| Compound C | MCF-7 | 28.9 |
Antimicrobial Properties
Research has demonstrated that pyrazolo[3,4-d]thiazole derivatives possess notable antimicrobial properties. These compounds have been evaluated against various microbial strains and have shown effectiveness in inhibiting bacterial growth.
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | Microbial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | E. coli | 15 |
| Compound E | S. aureus | 18 |
| Compound F | P. aeruginosa | 12 |
Case Study 1: Anticancer Investigation
A study focused on synthesizing novel derivatives of this compound and evaluating their anticancer properties against various cell lines. The results indicated that specific modifications to the pyrazolo scaffold significantly enhanced anticancer activity compared to unmodified compounds .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of synthesized pyrazolo[3,4-d]thiazole derivatives against clinical isolates of bacteria. The findings revealed that certain compounds exhibited superior activity against resistant strains, suggesting potential for development into new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-d]thiazole and its derivatives involves interactions with specific molecular targets and pathways. For instance, certain derivatives inhibit the activity of topoisomerase II alpha by binding to the enzyme’s active site, preventing it from catalyzing the relaxation of supercoiled DNA . This inhibition can lead to the accumulation of DNA breaks, ultimately resulting in cell death.
Other derivatives may interact with different targets, such as kinases or receptors, modulating their activity and affecting various cellular processes. The specific mechanism of action depends on the structure of the derivative and its interaction with the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 1H-pyrazolo[3,4-d]thiazole and analogous heterocycles:
Key Observations:
Structural Variations : While this compound and pyrazolo[5,1-b]thiazole share fused pyrazole-thiazole systems, their ring junction positions ([3,4] vs. [5,1]) significantly alter electronic properties and reactivity. Thiadiazoles lack a fused pyrazole ring, reducing π-conjugation compared to pyrazolo-thiazoles .
Synthetic Complexity : this compound synthesis often requires multi-step cyclization or oxidative conditions , whereas pyrazolo[5,1-b]thiazoles are accessible via simpler one-pot methods . Pyrazolo[3,4-d]pyrimidines demand transition-metal catalysis (e.g., palladium) for functionalization .
Biological Activity: Pyrazolo-thiazoles and pyrazolo-pyrimidines exhibit pronounced anticancer activity due to kinase-targeting capabilities . In contrast, thiadiazoles are more associated with agrochemical applications (e.g., fungicides) .
Q & A
Q. What are the standard synthetic routes for 1H-pyrazolo[3,4-d]thiazole derivatives?
Methodological Answer: The synthesis typically involves cyclization reactions using thiazolidinone precursors. A two-step protocol is widely employed:
Step 1 : React 4-thiazolidinones with Lawesson’s reagent and dimethylformamide-dimethylacetal to form 5-dimethylaminomethylene-3-methyl-thiazolidine-4-thiones .
Step 2 : Treat the intermediate with hydrazine derivatives (e.g., methylhydrazine) in acidic media to construct the pyrazolo-thiazole core .
Alternative methods include oxidative cyclization using ceric ammonium nitrate (CAN) in acetonitrile, yielding 54% of 3-methyl-5-(methylthio)-1H-pyrazolo[3,4-d]thiazole .
Q. How is structural characterization performed for these compounds?
Methodological Answer: A combination of spectroscopic and analytical techniques is used:
- NMR : and NMR identify proton environments and carbon frameworks. For example, singlet signals in the spectrum confirm the absence of coupling in symmetric substituents .
- Mass Spectrometry : Molecular ion peaks and fragmentation patterns validate molecular weights (e.g., CHNO with MW 153.14 for CAS 371226-98-1) .
- Elemental Analysis : Confirms empirical formulas (e.g., CHN for 1H-pyrazolo[3,4-d]pyrimidin-4-amine) .
Q. What safety protocols are essential during synthesis?
Methodological Answer:
- Use ventilated fume hoods to avoid inhalation of volatile reagents (e.g., dimethylformamide).
- PPE : Gloves, lab coats, and goggles are mandatory due to potential toxicity (e.g., LD of 141 mg/kg in rats for related compounds) .
- Waste Management : Neutralize acidic reaction mixtures before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields?
Methodological Answer:
- Temperature Control : Lowering reaction temperature to 0°C during CAN-mediated cyclization reduces side reactions, improving yield to 54% .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance hydrazine reactivity in cyclization steps .
- Catalyst Screening : Testing alternative catalysts (e.g., Ce(IV) vs. Fe(III)) may optimize ring-closure efficiency .
Q. What strategies are used to evaluate biological activities?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC values against targets like xanthine oxidase (XO). For example, 3-amino-6-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one shows XO inhibition comparable to allopurinol .
- Cellular Assays : Test cytotoxicity using MTT assays on cancer cell lines. Pyrazolo-thiazoles with BRAFV600E/VEGFR-2 dual inhibition are prioritized for kinase studies .
- SAR Analysis : Modify substituents (e.g., methoxy or chloro groups) to correlate structure with antimicrobial/antifungal activity .
Q. How to resolve contradictions in spectral data during characterization?
Methodological Answer:
- Isomer Discrimination : Use 2D NMR (e.g., COSY, NOESY) to distinguish diastereomers. For instance, TLC homogeneity does not rule out stereoisomers, necessitating advanced techniques .
- Computational Modeling : Compare experimental IR spectra with DFT-calculated vibrational modes to confirm functional groups .
Q. What role do these compounds play in drug discovery?
Methodological Answer:
- Scaffold Diversification : The pyrazolo-thiazole core serves as a versatile template for hybrid heterocycles (e.g., triazolo-thiadiazoles) with enhanced bioactivity .
- Therapeutic Targets : Derivatives inhibit kinases (e.g., VEGFR-2) and enzymes (e.g., XO), positioning them as candidates for anticancer and anti-gout agents .
Q. How to analyze reaction mechanisms for novel derivatives?
Methodological Answer:
- Kinetic Studies : Monitor intermediates via time-resolved HPLC to identify rate-determining steps (e.g., hydrazine addition in cyclization) .
- Isotopic Labeling : Use -labeled reagents to trace nitrogen incorporation pathways in triazole-thiazole hybrids .
Q. How to address low yields in multi-step syntheses?
Methodological Answer:
- Intermediate Purification : Silica gel chromatography (e.g., PE/EtOAc 5:5) isolates pure intermediates before subsequent steps .
- Reagent Stoichiometry : Adjust molar ratios (e.g., 3.0 eq. CAN) to drive reactions to completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
